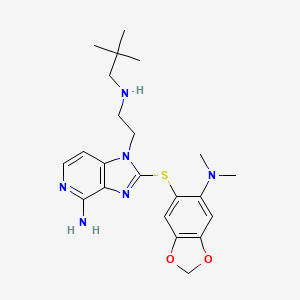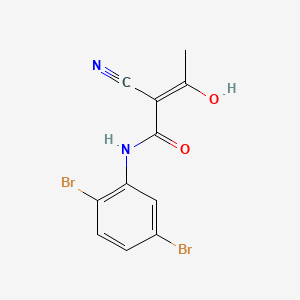
BQS-481
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BQS-481 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Application in Rock Mass Classification
BQS-481 finds application in rock mass classification, specifically in the context of geomechanics and geotechnical engineering in China. The Basic Quality (BQ) method, which is a national standard for rock mass classification, is applicable across various industries. This method helps in evaluating the overall stability of surrounding rock, aiding the excavation and support design in underground engineering, particularly in water conservancy and hydropower projects (Liu et al., 2017).
Application in Beef Quality Assessment
BQS-481 is also used in assessing beef quality. A study utilized near-infrared spectroscopy (NIRS) to predict beef quality (BQ) traits. This method assesses genetic variations in BQ measures and their NIRS-based predictions, helping to infer the genetic relationship between BQ measures and predictions. Such applications are significant in the field of animal science and food quality control (Cecchinato et al., 2011).
Application in Data Quality Control
In the context of data management, especially in the field of big data and bioinformatics, BQS-481 plays a crucial role. The development of tools like BDQC (Big Data Quality Control) leverages the principles of BQS-481 to ensure the integrity and quality of data in complex datasets. This is particularly important in translational biomedical research where large-scale data management and accurate analysis are critical (Deutsch et al., 2018).
Application in Environmental Science
BQS-481 is relevant in environmental science, particularly in the study of the anodic degradation of benzoquinone (BQ), a toxic xenobiotic. Research in this area focuses on the electrochemical oxidation of BQ using boron-doped diamond anodes, demonstrating the potential of BQS-481 in environmental cleanup and pollution control (Panizza, 2014).
Application in Biological Research
In the biological sciences, BQS-481 has been applied in studies such as the characterization of protein mixtures and understanding complex biological systems. For instance, the use of iTRAQ reagents, which relates to BQS-481, aids in the analysis of protein-protein interactions and differential expression in biological systems (Zieske, 2006).
Eigenschaften
Produktname |
BQS-481 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




